![molecular formula C16H19N5O2S B2659248 6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1421585-64-9](/img/structure/B2659248.png)
6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide” are not explicitly mentioned in the search results .Scientific Research Applications
Potential as SARS-CoV Protease Inhibitors : A study investigated derivatives of thieno[2,3‐d]‐pyrimidine for their activity against influenza A neuraminidase virus (H3N2), suggesting potential applications in antiviral research (El-All et al., 2016).
Biologically Active Isoindoloquinazoline, Pyrimidine, and Thiazine Derivatives : This study focused on creating derivatives using 2-amino-N-arylbenzamidine and related compounds, including 2-amino-4,5,6,7-tetrahydrobenzo[b]-thiophene-3-carboxamide. The research aimed to develop new compounds with potential biological activities (Abdellatif et al., 2011).
Hypotension and Heart Rate Activity : A study synthesized triazolo- and tetrazolopyridazine derivatives, including 6-morpholino variants, and found them effective in lowering blood pressure without affecting heart rate in rats, indicating potential cardiovascular applications (Katrusiak et al., 2001).
Analgesic and Anti-inflammatory Activities : Research on new thiazolo[4,5-d]pyridazinones highlighted their potential in vivo analgesic and anti-inflammatory activities. This research could be relevant in the development of new pain relief and anti-inflammatory medications (Demchenko et al., 2015).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents : A study synthesized new heterocyclic compounds derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. This research contributes to the ongoing search for more effective treatments in these areas (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Research on new triazoles, triazolothiadiazoles, and triazolothiadiazines derivatives, involving morpholine, explored their anti-inflammatory, analgesic, and antibacterial activities, suggesting potential applications in combating microbial infections (Hussein et al., 2011).
Fluoroquinolone-based Antimicrobial Studies : A study synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, indicating their potential in antimicrobial therapy (Patel & Patel, 2010).
Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids were synthesized and showed significant vasodilatation properties. This research is important for developing new treatments for cardiovascular diseases (Hassan et al., 2014).
Cancer Cell Proliferation Inhibition : A study on 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines, suggesting its potential in cancer therapy (Lu et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-15(18-16-17-11-3-1-2-4-13(11)24-16)12-5-6-14(20-19-12)21-7-9-23-10-8-21/h5-6H,1-4,7-10H2,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWVUICUXZSGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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